6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate
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Overview
Description
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate typically involves multi-step organic reactions. The starting materials often include indole derivatives and various alkylating agents. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of substituted indole derivatives with different functional groups .
Scientific Research Applications
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
1H-indole-3-carboxaldehyde: Studied for its potential anticancer activities.
Uniqueness
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is unique due to its complex structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C30H36N2O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate |
InChI |
InChI=1S/C30H36N2O2/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34/h8-11,13-19H,6-7,12,20-21H2,1-5H3 |
InChI Key |
IHSIYGGLCITSPM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
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